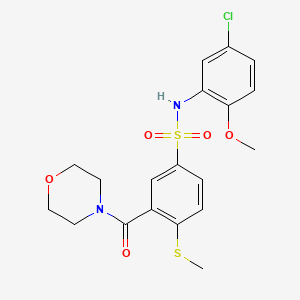
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea
説明
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea, also known as CEC, is a chemical compound that has gained attention in the scientific community due to its potential use in research. CEC is a synthetic compound that belongs to the phenethylamine class of drugs and has been found to have a unique mechanism of action that makes it an interesting subject for further study.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in the activity of neurons in the brain, which can affect mood, cognition, and perception. The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea is still being studied, but it is believed to involve the modulation of neurotransmitter release and receptor function.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea has a number of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. These effects are thought to be related to the activation of the 5-HT2A receptor and the modulation of neurotransmitter release. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea has also been found to have effects on the visual system, including changes in color perception and visual acuity.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea is its potential for toxicity, which can limit its use in certain experiments. Additionally, the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea can be complex and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are a number of future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea. One area of interest is the role of the 5-HT2A receptor in depression and other mood disorders. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea may be a useful tool for studying the effects of this receptor on mood and cognition, and could potentially lead to the development of new treatments for these disorders. Another area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea in the treatment of neurological disorders, such as schizophrenia and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea and its potential therapeutic uses.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea a potential tool for studying the role of this receptor in various neurological disorders, such as depression and schizophrenia.
特性
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-4-24-14-8-6-5-7-12(14)19-17(21)20-13-10-15(22-2)11(18)9-16(13)23-3/h5-10H,4H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUKWCXGIZUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4672385.png)
![N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4672398.png)

![3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4672407.png)
![N-[(5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4672410.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672418.png)


![N-{1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4672433.png)
![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4672450.png)
![4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4672457.png)

![3-allyl-5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672484.png)
![2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4672498.png)